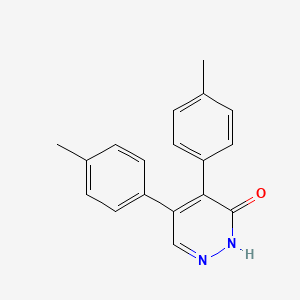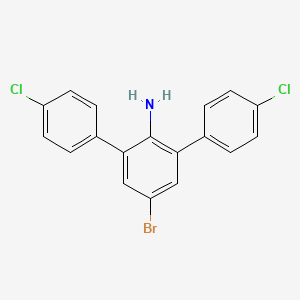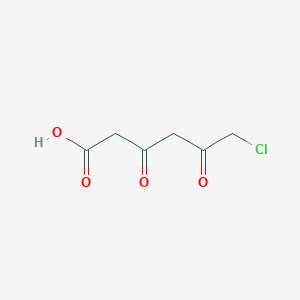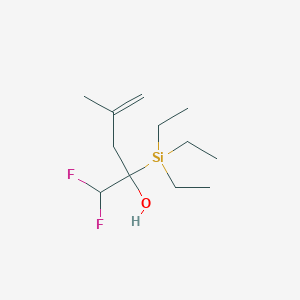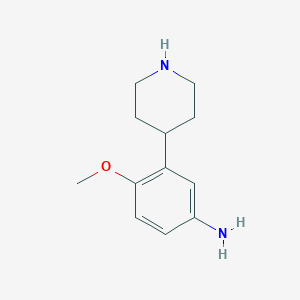![molecular formula C19H22INO B12590310 Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- CAS No. 640290-17-1](/img/structure/B12590310.png)
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group. This specific compound is characterized by the presence of an iodine atom and a 1,3-dimethylbutyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-iodobenzoic acid and 2-(1,3-dimethylbutyl)aniline.
Amide Formation: The 2-iodobenzoic acid is reacted with 2-(1,3-dimethylbutyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- may involve:
Large-Scale Synthesis: The reaction is scaled up using larger quantities of starting materials and reagents.
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Automated Processes: Automated reactors and purification systems are employed to ensure consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-(trifluoromethyl)-: Contains a trifluoromethyl group instead of an iodine atom.
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-chloro-: Contains a chlorine atom instead of an iodine atom.
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-bromo-: Contains a bromine atom instead of an iodine atom.
Uniqueness
Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo- is unique due to the presence of the iodine atom, which imparts specific chemical reactivity and properties. The iodine atom can participate in unique substitution reactions and influence the compound’s biological activity.
Propiedades
Número CAS |
640290-17-1 |
|---|---|
Fórmula molecular |
C19H22INO |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
2-iodo-N-[2-(4-methylpentan-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22INO/c1-13(2)12-14(3)15-8-5-7-11-18(15)21-19(22)16-9-4-6-10-17(16)20/h4-11,13-14H,12H2,1-3H3,(H,21,22) |
Clave InChI |
GMMOMHSLRVQSRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
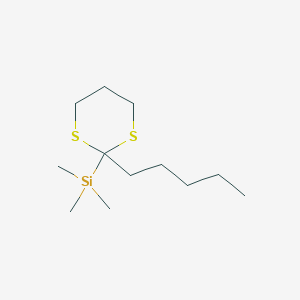
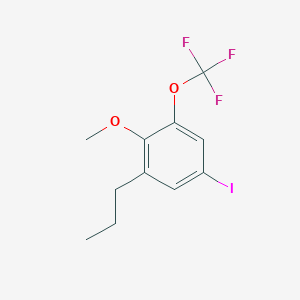
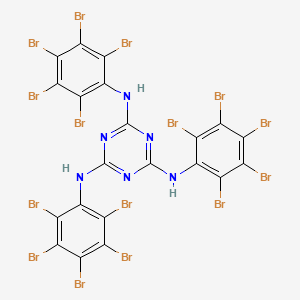
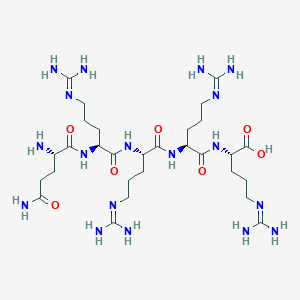
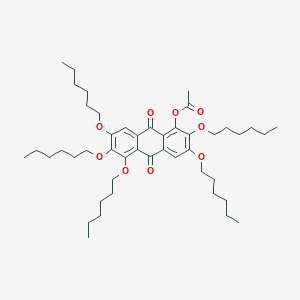
![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)

